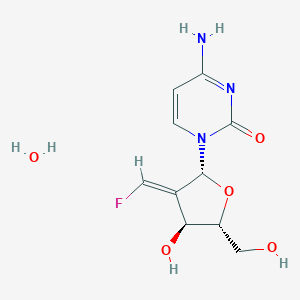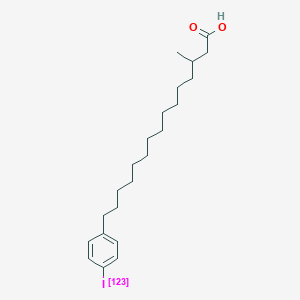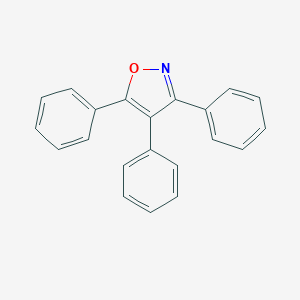
Tezacitabine monohydrate
准备方法
合成路线和反应条件: 替扎西他滨的合成涉及多个步骤:
胞嘧啶的保护: 使用 1,3-二氯-1,1,3,3-四异丙基二硅氧烷在吡啶中保护胞嘧啶,得到全保护的胞嘧啶衍生物.
氧化: 使用草酰氯在 DMSO/二氯甲烷中氧化受保护的胞嘧啶,形成 2’-脱氧-2’-氧代衍生物.
氟甲基化: 用氟甲基苯基砜在 THF 中与二乙基氯磷酸酯和六甲基二硅氮化锂反应,得到氟乙烯砜.
异构体的分离: 用快速色谱法分离氟乙烯砜的 (E) 和 (Z) 异构体.
最后步骤: 用三丁基锡烷和 AIBN 在沸腾的苯中处理 (Z)-异构体,然后用 KF 在沸腾的甲醇中处理,得到替扎西他滨.
工业生产方法: 替扎西他滨的工业生产方法侧重于优化化合物的产率和纯度。 这些方法通常涉及使用与上述相同的反应步骤进行大规模合成,并添加额外的纯化步骤以确保最终产品的稳定性和功效 .
化学反应分析
反应类型: 替扎西他滨会经历几种类型的化学反应,包括:
常用试剂和条件:
磷酸化: 细胞激酶是参与替扎西他滨磷酸化的主要试剂.
主要生成产物:
二磷酸酯和三磷酸酯代谢物: 这些活性代谢物是通过磷酸化形成的,负责该化合物的抗肿瘤活性.
科学研究应用
替扎西他滨有广泛的科学研究应用,包括:
作用机制
替扎西他滨通过双重作用机制发挥作用:
核糖核苷酸还原酶抑制: 替扎西他滨的二磷酸酯形式与核糖核苷酸还原酶结合并不可逆地抑制它,导致肿瘤细胞 DNA 合成抑制.
分子靶点和通路:
核糖核苷酸还原酶: 替扎西他滨的主要靶点,负责将核糖核苷酸二磷酸酯转化为脱氧核糖核苷酸二磷酸酯.
DNA 聚合酶: 替扎西他滨的三磷酸酯形式作为该酶的底物,导致 DNA 链终止.
相似化合物的比较
替扎西他滨类似于其他核苷类似物,例如:
吉西他滨: 两种化合物都抑制核糖核苷酸还原酶,并用于癌症治疗.
阿糖胞苷: 与替扎西他滨具有结构相似性,也用作抗肿瘤药物.
替扎西他滨的独特性:
双重作用机制: 与其他一些核苷类似物不同,替扎西他滨具有双重作用机制,抑制核糖核苷酸还原酶并作为 DNA 聚合酶的底物.
对代谢失活的耐受性: 替扎西他滨对胞嘧啶脱氨酶的失活具有较强的耐受性,从而提高了其疗效.
类似化合物清单:
- 吉西他滨
- 阿糖胞苷
- 氟尿嘧啶(与替扎西他滨联合使用以增强抗肿瘤活性)
属性
IUPAC Name |
4-amino-1-[(2R,3E,4S,5R)-3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-3,6,8-9,15-16H,4H2,(H2,12,13,17)/b5-3+/t6-,8+,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFXZLZWLOBBLO-ASKVSEFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(=CF)C(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2/C(=C/F)/[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156446 | |
| Record name | Tezacitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Phosphorylated by cellular kinases, tezacitabine is converted into its active diphosphate and triphosphate metabolites. Tezacitabine diphosphate binds to and irreversibly inhibits the activity of the enzyme ribonucleotide reductase (RNR), which may result in the inhibition of DNA synthesis in tumor cells and tumor cell apoptosis. Tezacitabine triphosphate acts as a substrate for DNA polymerase, further compromising DNA replication. This agent is relatively resistant to metabolic deactivation by cytidine deaminase. RNR catalyzes the conversion of ribonucleoside 5'-diphosphates to deoxyribonucleoside 5'-diphosphates necessary for DNA synthesis and is overexpressed in many tumor types. | |
| Record name | Tezacitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06433 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
130306-02-4, 171176-43-5 | |
| Record name | Tezacitabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130306-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tezacitabine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130306024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tezacitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06433 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tezacitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEZACITABINE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7607Y95N9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B170937.png)
![1-[2-(4-methoxyphenoxy)ethyl]piperazine](/img/structure/B170940.png)

![3-(4-Bromophenyl)benzo[c]isoxazole](/img/structure/B170960.png)







